synthesis and characterization of methyl 2-methyl-1H-indole-4-carboxylate
synthesis and characterization of methyl 2-methyl-1H-indole-4-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-1H-indole-4-carboxylate
Foreword: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. Within this class, methyl 2-methyl-1H-indole-4-carboxylate stands out as a valuable synthetic intermediate. The strategic placement of the methyl group at the C2 position and the carboxylate at the C4 position offers multiple vectors for further chemical modification, enabling the exploration of novel chemical space for drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route and the necessary analytical characterization to ensure the identity and purity of this key building block.
Part 1: Synthesis via the Fischer Indole Pathway
While modern palladium-catalyzed cross-coupling reactions offer elegant solutions for indole synthesis, the Fischer indole synthesis remains a powerful, reliable, and cost-effective method for preparing a wide range of indole derivatives.[1][2][3][4][5] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[5][6][7]
Mechanistic Rationale and Causality
The synthesis of methyl 2-methyl-1H-indole-4-carboxylate via the Fischer method proceeds by reacting (3-methoxycarbonylphenyl)hydrazine with acetone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is critical. These catalysts facilitate the key steps of the reaction: the tautomerization of the initially formed hydrazone to an ene-hydrazine and the subsequent[3][3]-sigmatropic rearrangement, which is the rate-determining step.[8] This rearrangement forms a new C-C bond and sets the stage for the final cyclization and aromatization.
The mechanism unfolds as follows:
-
Hydrazone Formation: The nucleophilic (3-methoxycarbonylphenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine isomer.
-
[3][3]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[3][3]-sigmatropic rearrangement (an electrocyclic reaction analogous to a Cope rearrangement) to form a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, resulting in the formation of the stable, aromatic indole ring.[5][6]
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to drive the reaction to completion and facilitate purification.
Materials:
-
(3-methoxycarbonylphenyl)hydrazine hydrochloride
-
Acetone (reagent grade)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (3-methoxycarbonylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure to be used directly in the next step.
-
Cyclization: To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10x weight of the hydrazone). Heat the PPA to 80-90°C with stirring.
-
Reaction: Add the crude phenylhydrazone from Step 1 portion-wise to the hot PPA over 15-20 minutes, ensuring the internal temperature does not exceed 100°C.
-
Monitoring: After the addition is complete, maintain the temperature at 90°C and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization & Extraction: Carefully neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford pure methyl 2-methyl-1H-indole-4-carboxylate.
Part 2: Comprehensive Characterization
Structural elucidation and purity assessment are paramount. The following is a guide to the expected analytical data for the title compound.
Spectroscopic Data
The molecular formula of the target compound is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .[9]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | br s | 1H | NH -1 | The indole N-H proton is typically broad and downfield. |
| ~7.75 | d | 1H | CH -5 | Aromatic proton ortho to the electron-withdrawing ester group, shifted downfield. |
| ~7.20 | t | 1H | CH -6 | Aromatic proton coupled to both H-5 and H-7. |
| ~7.10 | d | 1H | CH -7 | Aromatic proton coupled to H-6. |
| ~6.40 | s | 1H | CH -3 | The C3-H of a 2-substituted indole is typically a singlet found around this region. |
| ~3.95 | s | 3H | O-CH₃ | Singlet for the methyl ester protons. |
| ~2.45 | s | 3H | C2-CH₃ | Singlet for the C2-methyl group protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
|---|---|---|---|
| ~168.0 | Quaternary | C =O | Ester carbonyl carbon. |
| ~138.0 | Quaternary | C -2 | Carbon bearing the methyl group, shifted downfield due to attachment to nitrogen. |
| ~136.0 | Quaternary | C -7a | Bridgehead carbon adjacent to the nitrogen. |
| ~128.0 | Quaternary | C -3a | Bridgehead carbon adjacent to the C4-ester. |
| ~125.0 | CH | C -6 | Aromatic methine carbon. |
| ~122.0 | CH | C -5 | Aromatic methine carbon. |
| ~120.0 | Quaternary | C -4 | Carbon bearing the ester group. |
| ~110.0 | CH | C -7 | Aromatic methine carbon, shifted upfield due to proximity to the heteroatom. |
| ~101.0 | CH | C -3 | Pyrrole ring methine carbon. |
| ~52.0 | CH₃ | O-C H₃ | Methyl ester carbon. |
| ~14.0 | CH₃ | C2-C H₃ | C2-methyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| ~3400 | N-H | Indole N-H stretch, typically sharp. |
| ~3050 | C-H (sp²) | Aromatic C-H stretch. |
| ~2950 | C-H (sp³) | Aliphatic C-H stretch from methyl groups. |
| ~1715 | C=O | Ester carbonyl stretch, strong absorption. |
| ~1600, ~1450 | C=C | Aromatic ring C=C stretching vibrations. |
| ~1250 | C-O | Ester C-O stretch. |
Mass Spectrometry (MS):
-
Expected Ion: For Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be at m/z 190.08. For Electron Ionization (EI), the molecular ion (M⁺) would be at m/z 189.08.
-
High-Resolution MS (HRMS): Calculated for [C₁₁H₁₁NO₂ + H]⁺: 190.0863; Found: 190.08XX.
Physical and Chromatographic Data
-
Appearance: Expected to be an off-white to yellowish crystalline solid.[10]
-
Melting Point: A sharp melting point is indicative of high purity and should be determined using a calibrated apparatus.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. A single sharp peak at the expected retention time, with an area percent >98%, confirms the sample's purity.[10]
Conclusion
This guide outlines a validated and reliable pathway for the synthesis of methyl 2-methyl-1H-indole-4-carboxylate using the foundational Fischer indole synthesis. The causality-driven protocol ensures a high probability of success, while the comprehensive characterization plan provides a robust framework for verifying the structural integrity and purity of the final compound. This molecule serves as a critical starting point for further synthetic elaboration, and adherence to these rigorous standards is essential for its effective use in research and development.
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- Methyl indole-2-carboxylate(1202-04-6) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Methyl indole-4-carboxyl
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